molecular formula C8H7F3N2O2 B2397616 Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1476762-29-4

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate

Cat. No. B2397616
M. Wt: 220.151
InChI Key: PNRVQEBDGUQKBI-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular formula of a similar compound, 6-(Trifluoromethyl)-3-pyridinamine, is CHFN with an average mass of 162.113 Da .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For example, the synthesis of 2,3,5-DCTF involves various methods . Other reactions include the protodeboronation of pinacol boronic esters and the transformation of free amine into pexidartinib .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety in their structure . These unique properties have made TFMP derivatives valuable in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Aminopyrroles

A study by Khlebnikov et al. (2018) discusses the use of a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles. The methodology is based on the 2H-azirine ring expansion strategy, leading to alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through hydrogenation and methylation/hydrazinolysis processes. This approach provides a new route for synthesizing these compounds, highlighting the versatility of methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate in synthetic organic chemistry Khlebnikov et al., 2018.

Electrochemical Synthesis of Methyl-3,5,7-trifluoroadamantane-1-carboxylate

Monoi and Hara (2012) demonstrated the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing trifluoroamantadine. This process utilizes methyl adamantane-1-carboxylate in pyridine–5HF under constant current conditions. The product's extraction and the recovery of pyridine–5HF showcase an efficient method for producing intermediates for further pharmaceutical synthesis, emphasizing the broader utility of related trifluoromethyl pyridine derivatives in medicinal chemistry Monoi & Hara, 2012.

Phosphine-catalyzed [4 + 2] Annulation

Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed [4 + 2] annulation reaction for synthesizing highly functionalized tetrahydropyridines. Their work demonstrates the reaction of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This method opens new avenues for constructing complex nitrogen-containing heterocycles, valuable in drug discovery and development Zhu, Lan, & Kwon, 2003.

Safety And Hazards

The safety and hazards associated with TFMP derivatives depend on the specific derivative. For example, some compounds have been classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The future of TFMP derivatives looks promising, with many novel applications expected to be discovered . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . With ongoing research and development, it is anticipated that the use of TFMP derivatives will continue to grow in various fields.

properties

IUPAC Name

methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRVQEBDGUQKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate

CAS RN

1476762-29-4
Record name methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
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